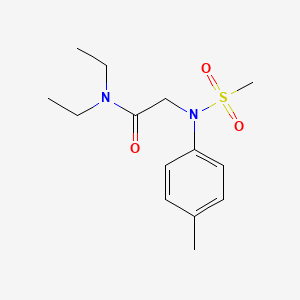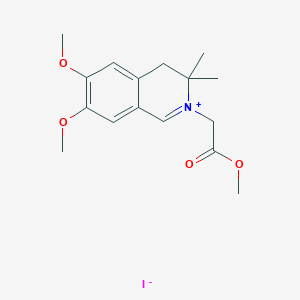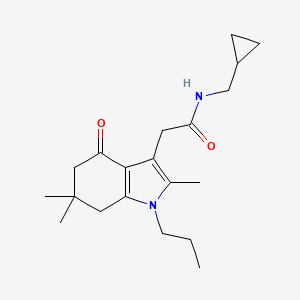![molecular formula C17H24N2O B5151167 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole (TBX) is a chemical compound that belongs to the class of imidazole-based compounds. TBX has been widely studied for its potential applications in the field of scientific research, particularly in the areas of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of imidazole receptors in biological systems. Imidazole receptors are known to play a role in various physiological processes, including neurotransmission, hormone secretion, and immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to modulate these processes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole as a research tool is its high affinity for imidazole receptors, which allows for the selective modulation of these receptors in biological systems. However, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many potential future directions for research on 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole, including the investigation of its role in various disease states, the development of more selective imidazole receptor modulators, and the exploration of its potential as a therapeutic agent in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is a chemical compound that has been widely studied for its potential applications in the field of scientific research. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of hormone secretion, and the regulation of immune function. While 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has some limitations, including its potential toxicity and the need for careful dosing, it remains a valuable research tool with many potential future directions for investigation.
Synthesis Methods
The synthesis of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole can be achieved through a multi-step process that involves the reaction of 2-tert-butylphenol with 1,4-dibromobutane to form 4-(2-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole in the presence of a base to yield 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole.
Scientific Research Applications
1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been widely studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology. One of the primary applications of 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole is as a research tool to investigate the role of imidazole-based compounds in biological systems. 1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have a high affinity for imidazole receptors, which are found in various tissues throughout the body.
properties
IUPAC Name |
1-[4-(2-tert-butylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-8-4-5-9-16(15)20-13-7-6-11-19-12-10-18-14-19/h4-5,8-10,12,14H,6-7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKFHBYNCEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)



![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)



![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)


![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
